molecular formula C11H11F2N B13477520 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B13477520
M. Wt: 195.21 g/mol
InChI Key: RXMAOUVZUCEQME-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-phenylbicyclo[111]pentan-1-amine is a chemical compound with the molecular formula C11H11F2N It is a bicyclic amine with two fluorine atoms and a phenyl group attached to the bicyclo[111]pentane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through various methods, including the Diels-Alder reaction or other cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with unique structural features.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
  • {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine

Uniqueness

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and a phenyl group on the bicyclo[1.1.1]pentane core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C11H11F2N

Molecular Weight

195.21 g/mol

IUPAC Name

2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C11H11F2N/c12-11(13)9(6-10(11,14)7-9)8-4-2-1-3-5-8/h1-5H,6-7,14H2

InChI Key

RXMAOUVZUCEQME-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)F)N)C3=CC=CC=C3

Origin of Product

United States

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